5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Description

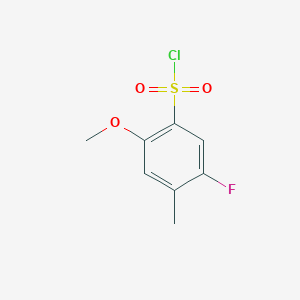

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with fluorine (position 5), methoxy (position 2), methyl (position 4), and a sulfonyl chloride group (position 1). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles like amines or alcohols. Substituents such as fluorine (electron-withdrawing) and methyl (electron-donating) modulate the compound’s electronic and steric properties, influencing its reactivity and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLRJFNMNMVRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-Fluoro-2-methoxy-4-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding sulfone derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Synthesis of Biological Compounds

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride serves as a crucial building block in the synthesis of various biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it an effective reagent for introducing sulfonamide functionalities into organic molecules.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have highlighted its utility in synthesizing antimicrobial agents. For instance, the compound has been employed in the preparation of sulfonamide derivatives that exhibit potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The introduction of the sulfonamide group significantly enhances the biological activity of these compounds.

Pharmaceutical Applications

The compound is also explored for its role in drug discovery and development. Its ability to participate in various chemical reactions makes it a valuable intermediate in synthesizing pharmaceuticals.

Example: Antiviral Compounds

Research indicates that derivatives synthesized from this compound have shown antiviral properties. For example, compounds derived from this sulfonyl chloride have been tested for their efficacy against viral infections, demonstrating promising results .

Chemical Reactions and Mechanisms

The reactivity of this compound is characterized by its ability to undergo various chemical transformations:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Coupling Reactions : It can be utilized in coupling reactions to form aryl ethers or other complex structures .

Summary Table: Applications of this compound

| Application Area | Description | Example Compounds/Results |

|---|---|---|

| Synthesis of Antibiotics | Used to create sulfonamide derivatives with antibacterial properties | Active against E. coli, S. aureus |

| Drug Development | Intermediate in synthesizing antiviral agents | Promising results against viral infections |

| Chemical Reactions | Participates in nucleophilic substitutions and coupling reactions | Formation of aryl ethers |

| Safety Considerations | Corrosive; requires careful handling | PPE needed; toxic gas release on water contact |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives depending on the nucleophile used. The presence of the fluorine atom and methoxy group can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

- Structural Differences : The fluorine atom in the target compound is replaced with chlorine at position 5.

- Molecular Formula : C₈H₈Cl₂O₃S (vs. C₈H₈ClFO₃S for the fluoro analog) .

- However, chlorine’s polarizability may enhance stability in certain solvents. The methyl group at position 4 remains consistent, contributing similar steric effects.

5-Fluoro-2-methoxybenzenesulfonyl Chloride

- Structural Differences : Lacks the 4-methyl group present in the target compound.

- Molecular Formula : C₇H₆ClFO₃S (vs. C₈H₈ClFO₃S) .

- However, the reduced lipophilicity may limit solubility in non-polar media.

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

- Structural Differences : Methoxy (OCH₃) is replaced with ethoxy (OCH₂CH₃) at position 2.

- Impact : The bulkier ethoxy group increases steric hindrance, which could slow reaction kinetics in nucleophilic substitutions. Ethoxy’s stronger electron-donating effect may slightly deactivate the sulfonyl chloride group compared to methoxy .

Other Structurally Related Derivatives

- 5-Fluoro-2-methanesulfonyl-benzylamine Hydrochloride : A sulfonamide derivative with a benzylamine group. The sulfonyl chloride is replaced with a sulfonamide, altering its reactivity profile (e.g., reduced electrophilicity) .

- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide : Demonstrates the application of sulfonyl chlorides in synthesizing sulfonamides, highlighting the role of the sulfonyl chloride group as a precursor .

Data Table Summarizing Comparative Analysis

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Impacts |

|---|---|---|---|---|

| 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride | F (5), OCH₃ (2), CH₃ (4) | C₈H₈ClFO₃S | 234.66* | High electrophilicity (F), moderate steric hindrance (CH₃), balanced lipophilicity |

| 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | Cl (5), OCH₃ (2), CH₃ (4) | C₈H₈Cl₂O₃S | 263.12 | Reduced electrophilicity vs. fluoro analog, higher stability in polar solvents |

| 5-Fluoro-2-methoxybenzenesulfonyl chloride | F (5), OCH₃ (2) | C₇H₆ClFO₃S | 220.63* | Lower steric hindrance, reduced lipophilicity vs. methyl-containing analog |

| 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride | Cl (5), OCH₂CH₃ (2), CH₃ (4) | C₉H₁₀Cl₂O₃S | 277.20* | Increased steric bulk (OCH₂CH₃), slower reaction kinetics |

*Calculated based on atomic masses.

Biological Activity

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS No. 1780711-13-8) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by fluorine, methoxy, and methyl substituents on a benzene ring, enhances its reactivity and biological interactions. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHClFNOS

Molecular Weight: 235.69 g/mol

Structure:

- The compound features a sulfonyl chloride functional group which is known for its electrophilic nature, allowing it to react with nucleophiles.

The primary mechanism of action for this compound involves its reactivity as an electrophile. The sulfonyl chloride group can readily react with amino groups in proteins and other nucleophiles, leading to the formation of sulfonamide derivatives. This property is crucial in medicinal chemistry for the development of various therapeutic agents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to or derived from this compound:

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is sparse, similar compounds have shown favorable stability profiles in both simulated gastric and intestinal fluids, suggesting potential for oral bioavailability .

Q & A

Basic: What are the established synthetic routes for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves sulfonation of a substituted benzene precursor. A common method includes:

- Step 1: Chlorosulfonation of 5-fluoro-2-methoxy-4-methylbenzene using chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.

- Step 2: Conversion to the sulfonyl chloride via reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at elevated temperatures (60–80°C) .

Key considerations: - Temperature control: Excess heat in Step 1 can lead to over-sulfonation or decomposition.

- Solvent choice: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes hydrolysis of the sulfonyl chloride group .

- Yield optimization: Purity is enhanced by fractional distillation or recrystallization from non-polar solvents (e.g., hexane).

Advanced: How do electron-withdrawing/donating substituents (fluoro, methoxy, methyl) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:

The substituents modulate reactivity via electronic and steric effects:

- Fluoro (EWG): Increases electrophilicity of the sulfonyl chloride by inductive withdrawal, accelerating reactions with nucleophiles (e.g., amines).

- Methoxy (EDG): Resonance donation reduces electrophilicity but enhances solubility in polar solvents.

- Methyl (weak EWG): Steric hindrance may slow bulky nucleophile attacks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.